4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid

Lipophilicity Drug Design Permeability

This high-lipophilicity (XLogP3=3.9) α,β-unsaturated ketone offers a 2.0 log unit advantage over 4-methylphenyl analogs for CNS drug discovery SAR campaigns. Its cyclohexylphenyl core serves as a preferred mesogenic precursor for polymerizable liquid crystal monomers, absent in simpler analogs. With a melting point of 140–142°C and a pKa of 3.20, it ensures thermal stability in compound libraries and distinct HPLC retention for impurity/metabolite resolution. Choose this over lower-lipophilicity or lower-melting analogs — reproducible results start with the right building block.

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
Cat. No. B12511538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)C(=O)C=CC(=O)O
InChIInChI=1S/C16H18O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19)
InChIKeyYJJOPFUDTMESJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Cyclohexylphenyl)-4-oxobut-2-enoic Acid: A Cyclohexyl-Substituted Aroylacrylic Acid Building Block for Procurement Evaluation


4-(4-Cyclohexylphenyl)-4-oxobut-2-enoic acid (CAS 58897-74-8; also referred to as 3-(4-cyclohexylbenzoyl)acrylic acid or SKL709) is a synthetic α,β-unsaturated ketone belonging to the class of 4-aryl-4-oxobut-2-enoic acids (aroylacrylic acids) [1]. It features a trans-enone moiety conjugated to a terminal carboxylic acid, with a para-cyclohexylphenyl substituent that imparts elevated lipophilicity (XLogP3 = 3.9) [1]. The compound is primarily utilized as a research intermediate in medicinal chemistry SAR exploration, liquid crystal precursor synthesis, and flavor/fragrance derivatization [1].

Why Generic Substitution of 4-(4-Cyclohexylphenyl)-4-oxobut-2-enoic Acid with Simpler Aroylacrylic Analogs Risks Project Failure


The 4-aryl-4-oxobut-2-enoic acid scaffold is highly tunable; however, even subtle aryl substituent changes produce large shifts in lipophilicity, acidity, and conformational flexibility that directly govern membrane permeability, target binding, and solid-state handling [1]. For example, replacing the cyclohexyl group with a methyl group drops XLogP3 from 3.9 to 1.9 [1][2], while substituting with a tert-butyl group yields XLogP3 = 3.2 [3]. Such differences cannot be compensated by simple molar-equivalent adjustment in biological assays or formulation work, making informed selection critical for reproducible results.

Head-to-Head Physicochemical and Property Differentiation Data for 4-(4-Cyclohexylphenyl)-4-oxobut-2-enoic Acid vs. Closest Analogs


XLogP3 Lipophilicity: Cyclohexyl vs. Methyl, tert-Butyl, and Biphenyl Substituents

The target compound exhibits an XLogP3 of 3.9, which is 2.0 log units higher than the 4-methylphenyl analog (XLogP3 = 1.9) [1][2] and 0.7 log units higher than the 4-tert-butylphenyl analog (XLogP3 = 3.2) [3]. This elevated lipophilicity is attributed to the cyclohexyl ring's larger hydrophobic surface area relative to methyl and its cyclic, rigid structure compared to the branched tert-butyl group.

Lipophilicity Drug Design Permeability

Melting Point: Crystallinity Advantage of the Cyclohexyl Derivative for Purification and Storage

The melting point of 4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid is 140–142 °C , compared to 138–140 °C for the 4-methylphenyl analog [1] and 127–129 °C for the 4-tert-butylphenyl analog [2]. The cyclohexyl derivative melts approximately 2–3 °C higher than the methyl analog and 13–15 °C higher than the tert-butyl analog.

Crystallinity Purification Storage Stability

Acid Dissociation Constant (pKa): Reduced Acidity Relative to the Biphenyl Analog

The predicted pKa of 4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid is 3.20 ± 0.10 , whereas the structurally related 4-(biphenyl-4-yl)-4-oxobut-2-enoic acid has a predicted pKa of 2.53 ± 0.25 . This 0.67 unit difference indicates that at physiological pH 7.4, the cyclohexyl derivative is slightly less ionized (predominantly anionic), while the biphenyl analog is more extensively deprotonated.

Ionization pKa Physiological pH

Rotatable Bond Count: Greater Conformational Flexibility vs. Methyl Analog

The target compound contains 4 rotatable bonds [1], compared to 3 rotatable bonds for the 4-methylphenyl analog [2]. The additional rotatable bond arises from the cyclohexyl ring, which can adopt multiple chair and boat conformations, providing greater overall molecular flexibility.

Conformational Flexibility Entropy Binding

Molecular Weight: Differentiated Pharmacokinetic Profile vs. Lower-Molecular-Weight Analogs

With a molecular weight of 258.31 g/mol [1], the target compound is 68.1 g/mol heavier than the 4-methylphenyl analog (190.19 g/mol) [2], 26.0 g/mol heavier than the 4-tert-butylphenyl analog (232.27 g/mol) [3], and 6.05 g/mol heavier than the 4-biphenyl analog (252.26 g/mol) . This places the cyclohexyl derivative closer to the upper limit of typical fragment-based screening libraries while remaining within the conventional oral drug-likeness range (MW < 500).

Molecular Weight Pharmacokinetics Drug-likeness

Mesogenic Potential: Cyclohexylphenyl Moiety as a Privileged Liquid Crystal Precursor

Cyclohexylphenyl-containing compounds are recognized as privileged mesogenic building blocks for the design of thermotropic liquid crystals and polymerizable reactive mesogens [1]. The target compound features a terminal cyclohexylphenyl group that, upon further derivatization of the α,β-unsaturated acid moiety, can yield functional liquid crystalline monomers. In contrast, simple phenyl or biphenyl analogs lack the cyclohexyl ring's conformational flexibility and reduced aromaticity, which are advantageous for achieving broad mesophase temperature ranges [1].

Liquid Crystals Mesogenic Polymerizable Intermediate

Recommended Procurement-Critical Application Scenarios for 4-(4-Cyclohexylphenyl)-4-oxobut-2-enoic Acid Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity (XLogP3 ~3.9) for CNS or Intracellular Targets

For drug discovery programs targeting CNS or intracellular proteins where logP values above 3 are essential for blood-brain barrier penetration or membrane crossing, 4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid offers a 2.0 log unit advantage over the 4-methylphenyl analog and a 0.7 log unit advantage over the 4-tert-butylphenyl analog [1][2][3]. This lipophilicity differentiation enables the exploration of a distinct property space in SAR campaigns without introducing additional heteroatoms or hydrogen bond donors that would alter selectivity.

Liquid Crystal and Reactive Mesogen Intermediate Synthesis Exploiting the Cyclohexylphenyl Mesogenic Core

The cyclohexylphenyl group is a well-established mesogenic building block for thermotropic liquid crystals [1]. 4-(4-Cyclohexylphenyl)-4-oxobut-2-enoic acid, with its α,β-unsaturated acid handle, can be directly esterified or amidated to generate polymerizable reactive mesogens. This structural feature is absent in simpler 4-phenyl or 4-methylphenyl analogs, making the cyclohexyl derivative the preferred starting material for liquid crystal monomer libraries [1].

Crystallization and Long-Term Storage Where Higher Melting Point and Solid-State Stability Are Prioritized

With a melting point of 140–142 °C, the cyclohexyl derivative withstands storage temperatures that may compromise lower-melting analogs such as the 4-tert-butylphenyl derivative (127–129 °C) [1][2]. This property is valuable for compound management facilities maintaining large screening collections, where thermal degradation or deliquescence of lower-melting solids can compromise assay reproducibility.

Analytical Reference Standard Development Benefiting from Differentiated pKa and Ionization Profile

The target compound's pKa of 3.20 versus 2.53 for the biphenyl analog results in distinct ionization behavior across the pH 3–6 range [1][2]. This makes the cyclohexyl derivative particularly suitable as a reference standard for HPLC method development, where differing retention time shifts under gradient pH conditions can be exploited to resolve co-eluting impurities or metabolites in complex biological matrices.

Quote Request

Request a Quote for 4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.